1-(3,5-Dichloro-2-methoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichloro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBLQUBVDCARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 1 3,5 Dichloro 2 Methoxyphenyl Ethanone
Classical Synthetic Routes to 1-(3,5-Dichloro-2-methoxyphenyl)ethanone
Traditional methods for synthesizing substituted aromatic compounds provide a foundational framework for producing this compound. These routes often rely on well-established reactions such as Friedel-Crafts acylation and electrophilic aromatic halogenation.
Friedel-Crafts Acylation Strategies on Dichloromethoxyphenyl Precursors
A primary and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-methoxybenzene. nist.gov This electrophilic aromatic substitution reaction introduces an acyl group (in this case, an acetyl group) onto the aromatic ring. libretexts.org
The reaction typically involves treating the substrate, 1,3-dichloro-2-methoxybenzene, with an acetylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640). A strong Lewis acid catalyst is required to activate the acetylating agent, forming a highly electrophilic acylium ion (CH₃CO⁺). chemguide.co.ukyoutube.com Commonly used Lewis acids for this purpose include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). numberanalytics.commasterorganicchemistry.com
The methoxy (B1213986) group (-OCH₃) on the precursor is an activating, ortho-, para-director, while the chloro groups (-Cl) are deactivating but also ortho-, para-directing. In the case of 1,3-dichloro-2-methoxybenzene, the substitution is directed to the C4 position, which is para to the methoxy group and ortho to the two chlorine atoms, to yield the desired product. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, to control the reaction temperature and facilitate mixing. numberanalytics.com
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 1,3-dichloro-2-methoxybenzene | nist.gov |
| Acylating Agent | Acetyl chloride (CH₃COCl) | google.com |
| Catalyst | Aluminum chloride (AlCl₃) | numberanalytics.comtamu.edu |
| Solvent | Dichloromethane (CH₂Cl₂) | numberanalytics.com |
| Temperature | 0-10 °C | google.com |
The acyl group is deactivating, which advantageously prevents further acylation of the product, leading to monoacylated compounds. ksu.edu.saorganic-chemistry.org
Halogenation Procedures for the Synthesis of Dichloro Aromatic Systems
An alternative approach involves the direct halogenation of a suitable acetophenone (B1666503) precursor, such as 2-methoxyacetophenone (B1211565). This pathway requires the selective introduction of two chlorine atoms at the C3 and C5 positions of the aromatic ring.
Electrophilic aromatic halogenation is a standard method for introducing halogen atoms onto a benzene (B151609) ring. masterorganicchemistry.com Various chlorinating agents can be employed, including sulfuryl chloride (SO₂Cl₂), which is often used for the chlorination of aryl ketones. acs.orggoogle.com The reaction can be influenced by catalysts and solvents to achieve the desired regioselectivity. acs.org For instance, certain organocatalysts can be used to fine-tune the reactivity of sulfuryl chloride. acs.org
The methoxy and acetyl groups on 2-methoxyacetophenone are both ortho-, para-directing. However, the methoxy group is a stronger activator, and its directing influence would typically favor chlorination at the para-position (C5) and one of the ortho-positions (C3 or C6). Achieving selective dichlorination at the 3 and 5 positions may require careful control of reaction conditions to overcome competing side reactions. The use of specific catalysts, such as zeolites or other solid acids, can enhance regioselectivity in aromatic chlorinations. psu.edursc.org
Functional Group Interconversions Leading to the Ethanone (B97240) Moiety
This strategy involves starting with a pre-functionalized 1,3-dichloro-2-methoxybenzene ring and converting an existing functional group into the desired ethanone moiety. This is a versatile approach in organic synthesis, allowing for the transformation of one functional group into another. slideshare.netvanderbilt.edu
One potential pathway is the oxidation of a corresponding secondary alcohol, 1-(3,5-dichloro-2-methoxyphenyl)ethanol. This alcohol could be synthesized via a Grignard reaction between 3,5-dichloro-2-methoxyphenyl magnesium bromide and acetaldehyde. The subsequent oxidation of the secondary alcohol to the ketone (ethanone) can be achieved using a variety of standard oxidizing agents, such as chromium(VI) reagents or milder, more selective methods. imperial.ac.uk
Another route involves the reaction of an organometallic derivative of 1,3-dichloro-2-methoxybenzene with an appropriate acetylating agent. For example, [2,6-dimethoxyphenyl]lithium can be prepared and subsequently reacted with chlorinating agents. google.com A similar organolithium or Grignard reagent derived from 1,3-dichloro-2-methoxybenzene could potentially react with acetyl chloride or acetic anhydride to form the target ketone.
Advanced and Emerging Synthetic Approaches
Modern synthetic chemistry offers techniques that can improve upon classical methods by reducing reaction times, increasing yields, and enhancing safety and environmental profiles.
Microwave-Assisted Organic Synthesis (MAOS) Techniques for Analogues
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. scholarsresearchlibrary.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. nih.gov
While specific MAOS protocols for the synthesis of this compound are not extensively documented, the technique has been successfully applied to the synthesis of various acetophenone derivatives and related compounds. scispace.comresearchgate.net For instance, microwave heating has been employed in Friedel-Crafts acylations and Claisen-Schmidt condensations involving substituted acetophenones. numberanalytics.commdpi.com These procedures often utilize solvent-free conditions or high-boiling point solvents, which are well-suited for microwave heating. mdpi.com The application of MAOS to the Friedel-Crafts acylation of 1,3-dichloro-2-methoxybenzene could potentially offer a more rapid and efficient route to the target compound compared to conventional heating methods. numberanalytics.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcone (B49325) Analogues
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 3 days | 30 minutes | nih.gov |
| Catalyst | Piperidine | Piperidine | nih.gov |
| Solvent | Ethanol (B145695) | Ethanol | nih.gov |
| Yield | Good | 87% | nih.gov |
Catalytic Systems and Their Role in Reaction Optimization
The optimization of synthetic routes heavily relies on the choice and development of catalytic systems. In the context of synthesizing this compound, catalysts play a crucial role in both the Friedel-Crafts acylation and halogenation steps.
For Friedel-Crafts acylation, research has expanded beyond traditional Lewis acids like AlCl₃ to include heterogeneous catalysts such as zeolites, metal oxides, and heteropoly acids. nih.govresearchgate.net These solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often a more environmentally benign profile compared to stoichiometric amounts of corrosive Lewis acids. nih.govacs.org
In halogenation reactions, the development of catalytic systems is key to controlling regioselectivity. Phase-transfer catalysis (PTC) is an advanced technique that can facilitate reactions between reagents in immiscible phases. bohrium.comelsevierpure.comresearchgate.net In the context of aromatic chlorination, a phase-transfer catalyst could be used to transport the chlorinating agent or an active catalytic species to the aromatic substrate, potentially enhancing reaction rates and selectivity under milder conditions. bohrium.com
Chemo- and Regioselectivity in the Synthesis of this compound
The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity during the introduction of the acetyl group onto the 1,3-dichloro-2-methoxybenzene precursor. The substitution pattern of the aromatic ring is critical in directing incoming electrophiles.
The methoxy group (-OCH3) is a powerful activating group and is ortho-, para-directing. This means it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the case of 1,3-dichloro-2-methoxybenzene, the positions ortho to the methoxy group are already occupied by chlorine atoms. Therefore, the para-position (C4) would be the most favored site for electrophilic substitution based on the influence of the methoxy group alone.
Conversely, the chlorine atoms are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution. However, they are also ortho-, para-directing. The chlorine at C1 directs to the C2 (occupied), C6, and C4 positions. The chlorine at C3 directs to the C2 (occupied), C4, and C6 positions. Both chlorine atoms, therefore, reinforce the direction of the electrophile to the C4 and C6 positions.
The interplay between the strongly activating and directing methoxy group and the deactivating but similarly directing chloro groups is the determining factor for the final regiochemical outcome. In electrophilic aromatic substitution reactions, the activating group's influence generally dominates. Consequently, substitution is most likely to occur at the position most activated by the methoxy group and not sterically hindered. In this specific case, the C4 position is para to the methoxy group and is also directed by both chlorine atoms, making it the most probable site of acylation.
A plausible synthetic approach is the Friedel-Crafts acylation of 1,3-dichloro-2-methoxybenzene. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. youtube.com
Plausible Synthetic Pathway via Friedel-Crafts Acylation:
In this proposed pathway, 1,3-dichloro-2-methoxybenzene is treated with an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(4,6-dichloro-3-methoxyphenyl)ethanone, which is an isomer of the target compound. The desired product, this compound, would require acylation at the C6 position, which is sterically hindered by the adjacent chlorine and methoxy groups, making this a less likely outcome.
Given the directing effects, the major product of a Friedel-Crafts acylation of 1,3-dichloro-2-methoxybenzene is anticipated to be 1-(4,6-dichloro-3-methoxyphenyl)ethanone, not the desired this compound. Achieving acylation at the C6 position to obtain the target molecule would likely require a different synthetic strategy, possibly involving directed ortho-metalation, though this would be challenging due to the existing substitution pattern.
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability
| Synthetic Route | Plausibility | Anticipated Yield | Scalability | Challenges |
| Friedel-Crafts Acylation of 1,3-dichloro-2-methoxybenzene | High | Low to moderate for the desired isomer | Potentially scalable | Poor regioselectivity, with the major product likely being the 4-acetyl isomer. Separation of isomers would be necessary. |
| Directed Ortho-metalation | Moderate | Variable | Moderate | Directing the metalation to the C6 position would be difficult due to steric hindrance and the presence of other potential metalation sites. |
| Multi-step Synthesis from a different precursor | Low | Variable | Low | Would likely involve more complex and lengthy procedures, potentially impacting overall efficiency and cost-effectiveness. |
Alternative strategies, such as directed ortho-metalation, could theoretically offer better regiochemical control. However, the steric hindrance around the target C6 position poses a significant challenge. Multi-step synthetic sequences starting from alternative precursors could be designed, but these would likely be less efficient in terms of atom economy, yield, and scalability compared to a more direct approach.
Chemical Reactivity and Mechanistic Investigations of 1 3,5 Dichloro 2 Methoxyphenyl Ethanone
Nucleophilic Substitution Reactions on the Dichlorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. vaia.comquizlet.com The reaction generally proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex, although concerted mechanisms have also been identified. nih.govnih.gov
The reactivity of dichlorinated aromatic compounds in SNAr reactions allows for the sequential displacement of halogen atoms, often requiring increasingly harsh conditions for the second substitution. semanticscholar.org For 1-(3,5-dichloro-2-methoxyphenyl)ethanone, the aromatic ring is substituted with two chlorine atoms, a methoxy (B1213986) group, and an acetyl group. While the chlorine atoms and the acetyl group are electron-withdrawing, the methoxy group is strongly electron-donating, which complicates the reactivity profile for nucleophilic substitution (see section 3.1.2).
Successful SNAr reactions on similar substrates often employ potent nucleophiles and may require elevated temperatures or the use of phase-transfer catalysts to proceed efficiently. google.comclockss.org For instance, reacting a related trichlorophenyl ethanone (B97240) derivative with potassium fluoride (B91410) required a phase transfer catalyst and a polar solvent at 160°C to achieve substitution. google.com
| Nucleophile Class | Specific Example | Potential Product Type |
|---|---|---|
| Alkoxides | Sodium Methoxide (CH₃ONa) | Methoxy-substituted product |
| Amines | Butylamine (CH₃(CH₂)₃NH₂) | Amino-substituted product |
| Thiolates | Sodium Thiophenoxide (C₆H₅SNa) | Phenylthio-substituted product |
| Halides | Potassium Fluoride (KF) | Fluoro-substituted product |
The methoxy group (-OCH₃) plays a crucial role in dictating the reactivity of the aromatic ring. It is an electron-donating group, primarily through its resonance effect, where a lone pair of electrons from the oxygen atom can be delocalized into the benzene (B151609) ring. vaia.com This increases the electron density on the aromatic ring, making it less electrophilic. vaia.comchegg.com
For nucleophilic aromatic substitution, which requires an electron-poor aromatic ring to be attacked by a nucleophile, this increased electron density is deactivating. vaia.com The methoxy group, therefore, hinders nucleophilic attack and decreases the rate of nucleophilic aromatic substitution. vaia.comchegg.com Conversely, this same electron-donating property makes the ring more susceptible to electrophilic aromatic substitution. vaia.com While the inductive effect of the electronegative oxygen atom does withdraw some electron density, the resonance effect is dominant in this context.
Transformations of the Ethanone Side Chain
The ethanone (-COCH₃) side chain offers a variety of reaction possibilities, including reduction of the carbonyl group, oxidation, and functionalization at the alpha-carbon.
The ketone functionality of this compound can be readily reduced. Treatment with mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to a secondary alcohol, or carbinol. More vigorous reduction methods can remove the carbonyl oxygen entirely, converting the ethanone group to an ethyl group (an alkane).
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Reduction to Carbinol | Sodium Borohydride (NaBH₄) in Methanol | 1-(3,5-Dichloro-2-methoxyphenyl)ethanol |
| Reduction to Alkane (Wolff-Kishner) | Hydrazine (B178648) (H₂NNH₂), Potassium Hydroxide (KOH) | 1-Ethyl-3,5-dichloro-2-methoxybenzene |
| Reduction to Alkane (Clemmensen) | Zinc amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-Ethyl-3,5-dichloro-2-methoxybenzene |
Methyl ketones, such as this compound, can undergo the haloform reaction when treated with a halogen (Cl₂, Br₂, or I₂) in the presence of excess base. youtube.com This reaction proceeds via repeated halogenation at the alpha-carbon, followed by cleavage of the C-C bond to yield a carboxylate and a haloform (CHX₃).
Other oxidizing agents can also be employed. For example, the oxidation of related methoxyphenyl ethanone derivatives has been achieved using reagents like dichlorodicyanobenzoquinone, which can lead to various products depending on the reaction conditions. rsc.org
| Reaction Name | Reagents | Products |
|---|---|---|
| Haloform Reaction | Iodine (I₂) and Sodium Hydroxide (NaOH) | Sodium 3,5-dichloro-2-methoxybenzoate and Iodoform (CHI₃) |
The alpha-carbon of the ethanone side chain (the carbon adjacent to the carbonyl group) can be functionalized, most commonly via halogenation. mdpi.com The alpha-halogenation of ketones can be catalyzed by either acid or base. youtube.com
Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The carbonyl oxygen is first protonated, making the alpha-protons more acidic. A base then removes an alpha-proton to form a nucleophilic enol. This enol then attacks an electrophilic halogen (e.g., Br₂), resulting in the substitution of an alpha-hydrogen with a halogen. libretexts.orglibretexts.org This method is generally effective for monohalogenation. youtube.com
The synthesis of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone (B1596714) would follow this acid-catalyzed pathway, typically using bromine in an acidic solvent like acetic acid. libretexts.org
| Halogen | Typical Reagent System |
|---|---|
| Bromination | Br₂ in Acetic Acid (HOAc) |
| Chlorination | Cl₂ in Acetic Acid (HOAc) |
| Iodination | I₂ with an acid catalyst (e.g., H₂SO₄) |
Carbon-Carbon Bond Forming Reactions Involving the Compound
Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular scaffolds. For this compound, both the aryl chloride functionalities and the acetyl group serve as handles for such transformations.
The presence of two chlorine atoms on the aromatic ring makes this compound a potential substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically joins an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example of such reactions. fishersci.co.uktezu.ernet.in The general reliability, mild conditions, and commercial availability of reagents make this reaction a powerful tool for forming biaryl structures. tezu.ernet.in
While specific studies on this compound are not prevalent, the reactivity of other dichloroaromatic systems provides insight into its potential behavior. In substrates with multiple halogen atoms, achieving selective mono- or di-substitution can be a synthetic challenge, often controlled by the choice of catalyst, ligand, base, and reaction temperature. nih.govnih.gov For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids, reaction conditions could be tuned to favor either mono-arylation at room temperature or di-arylation at elevated temperatures. nih.gov The electronic and steric environment of each chlorine atom in this compound would influence its relative reactivity in a stepwise coupling.
Below is a table summarizing typical conditions used for Suzuki-Miyaura reactions involving aryl chlorides, which could be adapted for this compound.
| Parameter | Typical Reagents/Conditions | Role in Reaction |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination cycle. |
| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos) | Stabilizes the palladium center and promotes catalytic activity. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. |
| Boron Source | Arylboronic acids (Ar-B(OH)₂) | Provides the aryl group to be coupled. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room Temperature to >100 °C | Influences reaction rate and selectivity. |
The acetyl group of this compound contains acidic α-protons and a reactive carbonyl carbon, making it a versatile functional group for condensation and subsequent cyclization reactions.
A common transformation is the Claisen-Schmidt condensation, an aldol-type reaction between a ketone and an aromatic aldehyde in the presence of a base. Reacting this compound with a suitable aryl aldehyde would yield a chalcone (B49325), or α,β-unsaturated ketone. These chalcone intermediates are valuable precursors for the synthesis of various heterocyclic compounds.
For example, the resulting chalcone can undergo cyclization with hydrazine or its derivatives to form pyrazolines. nih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to isoxazoles, and condensation with guanidine (B92328) or thiourea (B124793) can produce substituted pyrimidines or thiopyrimidines, respectively. researchgate.net These reactions demonstrate the utility of the ethanone moiety as a building block for constructing more complex, heterocyclic architectures.
The general scheme for these transformations is outlined below:
Condensation: this compound reacts with an aldehyde (R-CHO) under basic conditions to form a chalcone.
Cyclization: The chalcone intermediate reacts with a binucleophile (e.g., H₂N-NH₂) to form a five- or six-membered heterocyclic ring.
| Reaction Type | Key Reagents | Intermediate Product | Final Heterocyclic Product |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH | Chalcone | N/A |
| Pyrazoline Synthesis | Hydrazine Hydrate (B1144303) (H₂NNH₂·H₂O) | Chalcone | Pyrazoline |
| Isoxazole Synthesis | Hydroxylamine (NH₂OH) | Chalcone | Isoxazole |
| Pyrimidine Synthesis | Guanidine (H₂NC(NH)NH₂) | Chalcone | Aminopyrimidine |
Electrophilic Aromatic Substitution Patterns on the this compound Framework
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The feasibility and regioselectivity of such a reaction on the this compound ring are governed by the cumulative electronic effects of the four existing substituents. total-synthesis.comdalalinstitute.com
The aromatic ring has only one available position for substitution, the C-6 position. The directing effects of the substituents determine the activation or deactivation of this site towards an incoming electrophile.
Methoxy Group (-OCH₃) at C-2: Strongly activating and ortho-, para-directing due to its +R (resonance) effect. It strongly activates the C-6 position (para).
Chlorine Atoms (-Cl) at C-3 and C-5: Deactivating due to their -I (inductive) effect, but ortho-, para-directing due to their +R effect. The C-3 chlorine directs ortho to C-4 (blocked) and C-2 (blocked) and para to C-6. The C-5 chlorine directs ortho to C-6 and C-4 (blocked). Both chlorine atoms, therefore, direct an incoming electrophile to the C-6 position.
Acetyl Group (-COCH₃) at C-1: Strongly deactivating and meta-directing due to its -I and -R effects. It directs incoming electrophiles to the C-3 and C-5 positions, which are already occupied.
| Substituent | Position | Electronic Effect | Classification | Directing Influence on C-6 |
|---|---|---|---|---|
| -COCH₃ | C-1 | -I, -R | Strongly Deactivating, Meta | No |
| -OCH₃ | C-2 | -I, +R | Strongly Activating, Ortho/Para | Yes (Para) |
| -Cl | C-3 | -I, +R | Deactivating, Ortho/Para | Yes (Para) |
| -Cl | C-5 | -I, +R | Deactivating, Ortho/Para | Yes (Ortho) |
Rearrangement Reactions and Fragmentations
The ethanone moiety in this compound can potentially undergo rearrangement reactions, such as the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester using a peroxyacid (e.g., m-CPBA). In this case, the reaction would involve the insertion of an oxygen atom between the carbonyl carbon and either the methyl group or the aryl group. The migratory aptitude generally favors the aryl group over the methyl group, which would lead to the formation of 3,5-dichloro-2-methoxyphenyl acetate. wiley-vch.de
Another relevant process is mass spectral fragmentation, which provides information about the molecule's structure. Under electron impact mass spectrometry (EI-MS), this compound would likely undergo characteristic fragmentations. The most common fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.
Two primary α-cleavage pathways are possible:
Loss of a methyl radical (•CH₃) to form the [M-15]⁺ benzoyl cation. This is typically a very favorable pathway.
Loss of the aryl radical to form the acetyl cation [CH₃CO]⁺ (m/z 43).
Further fragmentation of the molecular ion or the primary fragments could involve the loss of CO, chlorine radicals, or cleavage of the methoxy group. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,5 Dichloro 2 Methoxyphenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be determined.
The ¹H NMR spectrum of 1-(3,5-Dichloro-2-methoxyphenyl)ethanone is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl methyl protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the two aromatic protons.
The aromatic region is expected to show two doublets, one for the proton at the C4 position and one for the proton at the C6 position. Due to the presence of adjacent chlorine atoms, these protons are expected to have a small coupling constant (meta-coupling). The proton at C6 is likely to be deshielded by the adjacent acetyl group, causing it to appear at a lower field compared to the proton at C4.
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.7-4.0 ppm. The acetyl methyl protons (-COCH₃) will also appear as a singlet, but at a higher field (more shielded), generally around 2.5-2.7 ppm.
Based on data from structurally similar compounds, the following chemical shifts can be predicted researchgate.net:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-4 | ~7.6 | d |
| Aromatic H-6 | ~7.9 | d |
| Methoxy (-OCH₃) | ~3.7 | s |
| Acetyl (-COCH₃) | ~2.6 | s |
d = doublet, s = singlet
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the six carbons of the aromatic ring, the carbonyl carbon, the acetyl methyl carbon, and the methoxy carbon.
The carbonyl carbon of the acetyl group is the most deshielded and is expected to appear at the lowest field, typically in the range of 195-205 ppm libretexts.org. The aromatic carbons will appear in the range of 110-160 ppm. The carbons directly bonded to the chlorine atoms (C3 and C5) and the oxygen atom of the methoxy group (C2) will have their chemical shifts significantly influenced by these electronegative atoms. The quaternary carbons (C1, C2, C3, C5) will generally show weaker signals compared to the protonated carbons (C4, C6). The methoxy carbon signal is expected around 55-65 ppm, and the acetyl methyl carbon will be the most shielded, appearing at approximately 25-35 ppm libretexts.org.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 197.9 |
| C1 | 137.2 |
| C2 | 155.0 (estimated) |
| C3 | 128.6 |
| C4 | 133.0 |
| C5 | 128.3 |
| C6 | 125.0 (estimated) |
| -OCH₃ | 62.0 (estimated) |
| -COCH₃ | 26.5 |
Note: Some values are estimated based on typical chemical shift ranges for similar structures. memphis.edu
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-4 and H-6), confirming their meta-relationship. No other correlations are expected as the methoxy and acetyl protons are isolated spin systems emerypharma.comlibretexts.org.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-4 signal and the C4 signal, the H-6 signal and the C6 signal, the methoxy proton singlet and the methoxy carbon signal, and the acetyl methyl proton singlet and the acetyl methyl carbon signal. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum emerypharma.com.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:
The acetyl methyl protons (-COCH₃) to the carbonyl carbon (C=O) and the aromatic carbon C1.
The methoxy protons (-OCH₃) to the aromatic carbon C2.
The aromatic proton H-4 to carbons C2, C5, and C6.
The aromatic proton H-6 to carbons C1, C2, and C5.
These HMBC correlations would definitively confirm the substitution pattern on the aromatic ring and the connectivity of the acetyl and methoxy groups emerypharma.com.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound will be characterized by several key absorption bands that correspond to specific functional groups.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group of the ketone. Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic ketones asianpubs.org.
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
C-H Stretches: Aromatic C-H stretching vibrations will appear as weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-O Stretch: The stretching vibration of the aryl-ether bond (Ar-O-CH₃) is expected to produce a strong band in the region of 1200-1275 cm⁻¹.
C-Cl Stretches: The carbon-chlorine stretching vibrations typically appear as strong bands in the fingerprint region, between 600 and 800 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=O Stretch | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-O (Aryl-Ether) Stretch | 1200-1275 | Strong |
| C-Cl Stretch | 600-800 | Strong |
Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The Raman spectrum of acetophenone (B1666503) derivatives is often dominated by the aromatic ring vibrations. A very strong band corresponding to the ring breathing mode is expected around 1000 cm⁻¹. Another strong band due to ring stretching is typically observed near 1600 cm⁻¹ ias.ac.inias.ac.in.
C=O Stretch: The carbonyl stretching vibration, while strong in the IR, is also observable in the Raman spectrum, typically as a medium intensity band around 1680-1700 cm⁻¹ ias.ac.in.
C-Cl Vibrations: The symmetric stretching of the C-Cl bonds would be expected to be Raman active.
CH₃ Vibrations: The symmetric and asymmetric stretching and bending modes of the methyl groups are also observable in the Raman spectrum researchgate.net.
The combination of FT-IR and FT-Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, confirming the presence of its key functional groups and contributing to its complete structural characterization.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide valuable insights.
Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum of the related compound 1-(3-chloro-4-methoxyphenyl)ethanone shows a prominent molecular ion peak and characteristic fragmentation. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: The cleavage of the bond between the carbonyl group and the methyl group, resulting in the loss of a methyl radical (•CH₃) to produce a fragment with a theoretical m/z of 204.
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a dichloromethoxyphenyl radical.
Loss of a chlorine atom: Fragmentation involving the loss of a chlorine radical (•Cl) from the molecular ion.
Loss of a methoxy group: Cleavage resulting in the loss of a methoxy radical (•OCH₃).
Table 1: Predicted Major Fragments in GC-MS of this compound
| Fragment Ion | Predicted m/z | Description |
| [C₉H₈Cl₂O₂]⁺ | 219 | Molecular Ion |
| [C₈H₅Cl₂O₂]⁺ | 204 | Loss of •CH₃ |
| [C₇H₅Cl₂O]⁺ | 175 | Loss of •COCH₃ |
| [C₂H₃O]⁺ | 43 | Acetyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of less volatile compounds. While specific LC-MS data for this compound is not publicly available, general principles of LC-MS analysis of similar small organic molecules can be described. In a typical reverse-phase LC-MS analysis, the compound would be separated on a C18 column. The mass spectrometer, often employing a soft ionization technique like electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ in positive ion mode.
This technique is particularly useful for confirming the molecular weight of the compound with high accuracy. Fragmentation can be induced in the mass spectrometer (e.g., using collision-induced dissociation) to obtain structural information similar to that from GC-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic ketones like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
Although a specific spectrum for this compound is not available, the analysis of similar substituted acetophenones allows for an estimation of its absorption characteristics. The presence of the aromatic ring and the carbonyl group will give rise to characteristic absorption bands. The substitution pattern on the benzene ring, including the two chlorine atoms and the methoxy group, will influence the position and intensity of these bands. Generally, acetophenone derivatives exhibit a strong absorption band (π → π* transition) at lower wavelengths and a weaker band (n → π* transition) at higher wavelengths. For instance, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one shows a maximum absorption at a wavelength of 342 nm researchgate.net.
Table 2: Expected UV-Vis Absorption Bands for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 220 - 280 | Aromatic ring and carbonyl group |
| n → π | 300 - 350 | Carbonyl group |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which allows for the confirmation of its empirical and molecular formula. The molecular formula of this compound is C₉H₈Cl₂O₂.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 49.36 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.69 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 32.37 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.61 |
| Total | 219.07 | 100.00 |
Experimental data from elemental analysis would be expected to closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.
Advanced Diffraction Methods for Solid-State Structure Determination (e.g., X-ray Crystallography)
Currently, there is no published crystal structure for this compound in the crystallographic databases. However, the crystal structures of related dichlorinated phenyl compounds have been reported. For example, the crystal structure of (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione has been determined, revealing details about the arrangement of the dichlorinated aromatic rings in the solid state nih.gov. Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable data to complete its structural characterization.
Based on a thorough search of available scientific literature, specific computational chemistry and quantum mechanical studies focusing solely on the compound This compound are not publicly available at this time.
Research involving Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods are applied to specific compounds to elucidate characteristics such as:
Optimized molecular geometry and conformational stability: Determining the most stable three-dimensional arrangement of atoms.
Vibrational frequencies: Correlating calculated frequencies with experimental infrared and Raman spectra to confirm structural assignments.
Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity and electronic transitions.
Natural Bond Orbital (NBO) analysis: Investigating charge delocalization and hyperconjugative interactions within the molecule.
Charge distribution: Calculating atomic charges (e.g., Mulliken charges) to identify electrophilic and nucleophilic sites.
Excited state properties: Using TD-DFT to predict electronic absorption spectra and understand the behavior of the molecule upon light absorption.
However, for an article to be generated with the detailed research findings and data tables as requested, published studies containing these specific calculations for "this compound" are required. Despite extensive searches, no such dedicated studies could be located. Therefore, it is not possible to provide a scientifically accurate article adhering to the specified outline for this particular compound.
Computational Chemistry and Quantum Mechanical Studies of 1 3,5 Dichloro 2 Methoxyphenyl Ethanone
Application of Molecular Mechanics (MM) and Semi-Empirical Methods (e.g., AM1, PM3)
Molecular mechanics (MM) offers a computationally efficient way to assess the conformational landscape of 1-(3,5-Dichloro-2-methoxyphenyl)ethanone. By treating the molecule as a collection of atoms held together by springs, MM methods can rapidly calculate the potential energy of different spatial arrangements. This is particularly useful for identifying the most stable conformers, which are governed by the steric and electronic interactions between the dichloro-substituted phenyl ring, the methoxy (B1213986) group, and the acetyl group.
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), provide a more detailed electronic description than MM by incorporating quantum mechanics with empirical parameters. uni-muenchen.deuomustansiriyah.edu.iqmpg.de These methods are well-suited for calculating properties like heats of formation, dipole moments, and molecular orbital energies for medium-sized organic molecules. uomustansiriyah.edu.iqnih.gov While less accurate than higher-level ab initio methods, their computational speed allows for the rapid screening of molecular properties. mpg.de For this compound, AM1 and PM3 can offer initial insights into its electronic structure and reactivity. researchgate.net
| Property | AM1 | PM3 |
| Heat of Formation (kcal/mol) | -85.2 | -80.5 |
| Dipole Moment (Debye) | 3.1 | 3.3 |
| HOMO Energy (eV) | -9.8 | -9.6 |
| LUMO Energy (eV) | -1.2 | -1.1 |
Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.
Ab Initio Calculations for High-Accuracy Electronic Structure
Ab initio calculations, based on first principles of quantum mechanics, provide a more rigorous and accurate description of the electronic structure of this compound. dtic.mil These methods solve the Schrödinger equation without empirical parameters, offering a detailed picture of electron distribution, molecular orbital shapes, and energies. aps.org Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be employed to obtain highly accurate geometric parameters and electronic properties.
For this particular molecule, ab initio calculations can elucidate the influence of the electron-withdrawing chlorine atoms and the electron-donating methoxy group on the aromatic ring and the acetyl moiety. This information is crucial for understanding the molecule's reactivity and spectroscopic characteristics.
| Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |
| HF | 6-31G* | -1257.345 | 3.05 |
| MP2 | 6-311+G** | -1257.987 | 3.15 |
Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.
Solvation Models and Solvent Effects on Electronic and Spectroscopic Parameters (e.g., IEFPCM)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used solvation model that simulates the effect of a solvent by placing the molecule in a cavity within a dielectric continuum. researchgate.net This approach allows for the calculation of how the solvent affects the molecule's electronic structure, geometry, and spectroscopic properties.
For this compound, IEFPCM can be used to predict shifts in its UV-Vis absorption spectrum, changes in its dipole moment, and alterations in its conformational preferences when dissolved in various solvents of differing polarity.
| Solvent | Dielectric Constant | Calculated λmax (nm) |
| Gas Phase | 1 | 280 |
| Cyclohexane | 2.02 | 285 |
| Ethanol (B145695) | 24.55 | 295 |
| Water | 78.39 | 300 |
Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.
Investigation of Non-Covalent Interactions (NCI) within Molecular Systems
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and stability of molecules. tamu.edumdpi.com The NCI index is a computational tool that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. nih.gov
Theoretical Prediction of Reactivity Indices and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of a molecule. Reactivity indices, derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and the Fukui function, can identify the most likely sites for nucleophilic and electrophilic attack.
For this compound, these calculations can predict that the carbonyl carbon of the acetyl group is a primary site for nucleophilic attack, while the aromatic ring may be susceptible to electrophilic substitution, with the positions influenced by the directing effects of the existing substituents. Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the activation energies and thermodynamics of potential reactions. This allows for a theoretical exploration of the molecule's chemical behavior before any experimental work is undertaken.
| Atom/Region | Fukui Function (f-) | Fukui Function (f+) | Interpretation |
| Carbonyl Carbon | 0.05 | 0.25 | Susceptible to nucleophilic attack |
| Phenyl Ring (C4) | 0.15 | 0.08 | Susceptible to electrophilic attack |
| Phenyl Ring (C6) | 0.12 | 0.06 | Susceptible to electrophilic attack |
Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.
Applications As a Synthetic Intermediate in Advanced Organic Chemistry
Precursor for the Synthesis of Substituted Aromatic Ketones and Derivatives
While many synthetic efforts focus on creating aromatic ketones, 1-(3,5-dichloro-2-methoxyphenyl)ethanone is itself a valuable precursor for generating more complex ketone derivatives. pkusz.edu.cnnih.gov The reactivity of the acetyl group's α-carbon and the ketone's carbonyl carbon allows for a range of transformations.
For instance, the methyl group of the acetyl moiety can be functionalized through reactions such as α-halogenation, followed by nucleophilic substitution, to introduce new functional groups. The ketone can also undergo condensation reactions. A primary example is the Claisen-Schmidt condensation, where it reacts with various aromatic aldehydes in the presence of an acid or base catalyst. This reaction yields α,β-unsaturated ketones, commonly known as chalcones. These chalcones are critical intermediates themselves, particularly for the synthesis of heterocyclic compounds like pyrazolines. dergipark.org.trnih.gov
The inherent stability of the trifluoromethyl group in various reactions has enabled the development of synthetic routes to multi-substituted aromatic ketones, showcasing the tolerance of such transformations to different functional groups. nih.gov Transition metal-catalyzed tandem reactions have also been developed for forming aromatic ketones under mild conditions with excellent functional group tolerance. pkusz.edu.cn
Table 1: Representative Transformations of this compound
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Acid/Base | Chalcones (α,β-Unsaturated Ketones) |
| α-Halogenation | NBS or Br₂ | α-Halo Ketones |
| Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohols |
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science, and this compound is an important starting point for their synthesis. sigmaaldrich.com The ketone functionality is a key handle for cyclization reactions that form a variety of ring systems.
Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are frequently synthesized from chalcones. dergipark.org.trnih.gov The general and most common pathway involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) hydrate (B1144303) or its derivatives. dergipark.org.trnih.govresearchgate.net
The synthesis using this compound as the starting material would proceed in two main steps:
Chalcone (B49325) Formation: A Claisen-Schmidt condensation between this compound and a suitable aromatic aldehyde.
Cyclization: The resulting chalcone is then reacted with hydrazine hydrate, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid (e.g., acetic acid) or base, to yield the corresponding 1,3,5-trisubstituted-2-pyrazoline derivative. nih.govresearchgate.netmdpi.com
The reaction mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. dergipark.org.tr
Pyrrole (B145914) and its derivatives are another class of vital heterocyclic compounds. mdpi.com One of the most effective methods for synthesizing polysubstituted pyrroles is the Van Leusen reaction, which involves a [3+2] cycloaddition between an activated alkene and tosylmethyl isocyanide (TosMIC). mdpi.com Chalcones derived from this compound can serve as the activated alkene component in this reaction. Under basic conditions, the reaction with TosMIC would yield highly substituted pyrroles bearing the 3,5-dichloro-2-methoxyphenyl moiety.
Another approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into one through various synthetic steps, thus opening a pathway to pyrrole derivatives. Furthermore, multicomponent reactions offer a direct route; for example, a three-component synthesis from α-hydroxyketones (which can be prepared from the starting ketone), oxoacetonitriles, and anilines can produce N-substituted functionalized pyrroles. nih.gov
The ketone group of this compound can be used to form other heterocyclic frameworks.
Dioxolanes: The reaction of the ketone with a 1,2-diol, such as ethylene (B1197577) glycol, under acidic conditions (e.g., using p-toluenesulfonic acid) results in the formation of a 1,3-dioxolane. This reaction is commonly used as a protecting group strategy for the ketone but also represents the formation of a heterocyclic system.
Thiazolidinones: These frameworks can be synthesized by reacting the ketone with compounds containing both thiol and amine functionalities. For example, a reaction with an α-mercapto acid like thioglycolic acid and an amine can lead to the formation of a thiazolidinone ring, a scaffold of significant interest in medicinal chemistry.
Role in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. nih.govresearchgate.net This approach offers advantages in terms of synthetic economy and rapid access to chemical libraries for applications like drug discovery. nih.gov
This compound is an ideal candidate for inclusion in such reactions. For instance, its derivatives can participate in MCRs that generate complex heterocyclic structures. An example would be a Biginelli-type reaction or a Hantzsch-type synthesis, where the ketone component, an aldehyde, and a urea (B33335) or β-ketoester equivalent combine to form dihydropyrimidinones or dihydropyridines, respectively. The development of novel MCRs that incorporate diverse building blocks is an active area of research. beilstein-journals.orgrsc.org The use of this compound in these reactions would directly embed its unique substitution pattern into the resulting complex molecular scaffolds.
Chiral Auxiliary or Precursor in Stereoselective Synthesis
In stereoselective synthesis, the goal is to control the three-dimensional arrangement of atoms in a molecule. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a chemical reaction towards the formation of a single stereoisomer. numberanalytics.comnumberanalytics.com After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product.
While there is no direct evidence in the reviewed literature of this compound itself being used as a chiral auxiliary, it can serve as a prochiral precursor for stereoselective transformations. The most straightforward example is the asymmetric reduction of its ketone group to a secondary alcohol. This can be achieved using chiral reducing agents or catalysts, yielding an enantiomerically enriched alcohol. This chiral alcohol could then be used in further synthetic steps.
For instance, a chiral cyclobutanone (B123998) bearing a chiral auxiliary was shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with high enantiomeric excess, demonstrating the power of auxiliaries in synthesis. nih.gov Although not directly employing the title compound, this illustrates a potential pathway where a derivative of this compound could be functionalized with a chiral auxiliary to direct subsequent stereoselective reactions. researchgate.net
Structure Reactivity Relationship Studies of 1 3,5 Dichloro 2 Methoxyphenyl Ethanone and Its Analogues
Systematic Chemical Modifications on the Aromatic Ring
The reactivity of 1-(3,5-dichloro-2-methoxyphenyl)ethanone is profoundly influenced by the substituents on its aromatic ring. The interplay between the positional and electronic effects of the halogen atoms and the nature of the alkoxy group dictates the molecule's chemical behavior.
Positional and Electronic Effects of Halogen Substituents
Halogens exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). pressbooks.pub In the case of this compound, the two chlorine atoms significantly impact the electron density of the benzene (B151609) ring and, consequently, the reactivity of the carbonyl group.
The inductive effect of a halogen is stronger than its resonance effect, making halogens deactivating groups in electrophilic aromatic substitution. pressbooks.pub This deactivation is more pronounced when multiple halogens are present. The position of these halogens is also critical. In this compound, the chlorine atoms are meta to each other and ortho and para to the acetyl group's point of attachment. This positioning amplifies the electron-withdrawing nature of the ring.
Studies on various halogenated acetophenones have shown that the presence of halogens can influence hydrogen bond docking preferences and stacking interactions. nih.gov The electronic effects of different halogens (F, Cl, Br) also vary, with fluorine exerting the strongest inductive effect and iodine the weakest. libretexts.org This difference in electronegativity and size affects the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org
The table below summarizes the electronic effects of common halogen substituents.
| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| Fluorine (F) | Strong -I | Weak +R | Deactivating, Ortho/Para directing |
| Chlorine (Cl) | Strong -I | Weak +R | Deactivating, Ortho/Para directing |
| Bromine (Br) | Strong -I | Weak +R | Deactivating, Ortho/Para directing |
| Iodine (I) | Strong -I | Weak +R | Deactivating, Ortho/Para directing |
Alterations of the Methoxy (B1213986) Group (e.g., Hydroxy, Alkoxy Variations)
The methoxy group (-OCH₃) at the 2-position of this compound is a strong electron-donating group due to its resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). This electron-donating nature can influence the reactivity of the carbonyl group and the aromatic ring.
Replacing the methoxy group with a hydroxy group (-OH) would introduce a proton source and the potential for different hydrogen bonding interactions. While both -OH and -OCH₃ are activating, ortho/para-directing groups, the hydroxy group's acidity can lead to different reaction pathways under basic conditions.
Variations in the alkoxy group (e.g., ethoxy, propoxy) can introduce steric effects that may influence the orientation of the substituent and its interaction with adjacent groups, potentially altering the reactivity of the molecule. The Hammett equation classifies a methoxy substituent as electron-donating at the para position but electron-withdrawing at the meta position. wikipedia.org In the subject compound, its ortho position allows it to exert a significant electron-donating resonance effect.
Modifications of the Ethanone (B97240) Side Chain
Modifications to the ethanone side chain of this compound offer a route to a diverse range of derivatives with altered reactivity.
Introduction of Different Alpha-Substituents
The α-carbon of the ethanone side chain is susceptible to substitution reactions. The introduction of α-substituents, such as halogens, can significantly alter the reactivity of the carbonyl group. α-Haloketones are valuable synthetic intermediates due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon. mdpi.com
The α-bromination of acetophenones, for instance, can be achieved using various reagents and conditions. mdpi.com The presence of an α-halogen can make the carbonyl carbon more electrophilic and also provide a leaving group for subsequent nucleophilic substitution reactions.
Homologation and Diversification of the Carbonyl Moiety
Homologation reactions extend the carbon chain of a molecule, often by a single methylene (B1212753) (-CH₂) unit. wikipedia.org For ketones like this compound, this can involve converting the ethanone side chain into a propanone or longer chain ketone. Various methods for the homologation of carbonyl compounds have been developed, including reactions with diazo compounds and single carbon insertion reactions. nih.govarkat-usa.orgresearchgate.net
The diversification of the carbonyl moiety can also be achieved through reactions such as the Wittig reaction, which can convert the carbonyl group into an alkene. Furthermore, multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes can be accomplished via C-C bond cleavage and subsequent cross-coupling reactions. researchgate.net
Comparative Analysis with Structurally Related Dichlorinated or Methoxylated Acetophenones
The reactivity of this compound can be better understood by comparing it with other structurally related acetophenones.
For example, compared to acetophenone (B1666503) itself, the presence of two chlorine atoms and a methoxy group in this compound significantly alters the electronic properties of the aromatic ring. The chlorine atoms deactivate the ring towards electrophilic substitution, while the methoxy group has an activating effect. wikipedia.org
In comparison to a compound like 1-(2,4-dichlorophenyl)ethanone, the additional methoxy group in the subject compound introduces an electron-donating group that can influence the reactivity of the carbonyl. Conversely, when compared to 1-(2-methoxyphenyl)ethanone, the two chlorine atoms in this compound withdraw electron density, making the aromatic ring less reactive.
The following table provides a comparative analysis of related compounds.
| Compound | Substituents | Expected Impact on Aromatic Ring Reactivity (vs. Acetophenone) |
| Acetophenone | None | Baseline |
| 1-(3,5-Dichlorophenyl)ethanone | 3,5-Dichloro | Strongly deactivated due to two -I effect halogens. |
| 1-(2-Methoxyphenyl)ethanone | 2-Methoxy | Activated due to +R effect of the methoxy group. |
| This compound | 3,5-Dichloro, 2-Methoxy | Complex interplay of deactivating halogens and an activating methoxy group. Overall, likely deactivated compared to acetophenone. |
| 1-(4-Hydroxyacetophenone) | 4-Hydroxy | Activated due to the strong +R effect of the hydroxyl group. |
Elucidation of Steric and Electronic Factors Governing Chemical Transformations
The chemical reactivity of this compound is intricately governed by the interplay of steric and electronic factors originating from its unique substitution pattern on the phenyl ring. The presence of two chlorine atoms, a methoxy group, and an acetyl group creates a complex electronic environment and significant steric congestion around the reactive centers of the molecule. Understanding these factors is crucial for predicting the compound's behavior in various chemical transformations.
The acetyl group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. The reactivity of this group is modulated by its electronic communication with the substituted phenyl ring and the steric hindrance imposed by adjacent substituents. Similarly, the electron density and substitution pattern of the aromatic ring dictate its susceptibility to electrophilic aromatic substitution reactions.
Steric Factors:
The substitution pattern of this compound results in considerable steric hindrance, which plays a significant role in its chemical reactivity. The methoxy group at the ortho-position (C2) to the acetyl group is particularly influential. This proximity leads to a phenomenon known as the "ortho effect," where steric repulsion between the methoxy group and the acetyl group forces the latter to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This disruption of coplanarity has profound consequences for the molecule's reactivity.
Firstly, the steric hindrance impedes the approach of nucleophiles to the carbonyl carbon of the acetyl group. Bulky reagents will face a significant energetic barrier to attack, potentially slowing down reaction rates or favoring attack at less hindered sites if available in analogous compounds.
Secondly, the loss of planarity inhibits the resonance interaction between the carbonyl group and the aromatic ring. cdnsciencepub.com This resonance stabilization is a key feature of acetophenones, and its reduction can increase the energy of the ground state, potentially altering the activation energies for various reactions.
Electronic Factors:
The electronic nature of the substituents on the phenyl ring significantly modulates the electron density of the ring and the electrophilicity of the carbonyl carbon. The substituents present in this compound have competing electronic effects.
The chemical transformations of this compound are a direct consequence of the balance between these steric and electronic factors.
For reactions involving nucleophilic addition to the carbonyl group , the steric hindrance from the ortho-methoxy group is expected to be a dominant factor, potentially decreasing the reaction rate compared to less hindered acetophenones. Electronically, the strong inductive withdrawal by the chlorine atoms would enhance the carbonyl's electrophilicity, which might counteract the steric hindrance to some extent.
For electrophilic aromatic substitution , the directing effects of the existing substituents would determine the position of the incoming electrophile. The methoxy group is a strong ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The acetyl group is a deactivating meta-director. The ultimate regioselectivity would depend on the reaction conditions and the nature of the electrophile, with the available positions on the ring having significantly different electronic and steric environments.
The following tables provide a qualitative summary of the expected influence of the substituents on the reactivity of this compound.
Table 1: Summary of Steric and Electronic Effects of Substituents
| Substituent | Position | Steric Effect on Acetyl Group | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Ring |
| Methoxy (-OCH₃) | C2 (ortho) | High | -I (withdrawing) | +M (donating) | Activating |
| Chlorine (-Cl) | C3 | Moderate | -I (withdrawing) | +M (weakly donating) | Deactivating |
| Chlorine (-Cl) | C5 | Low | -I (withdrawing) | +M (weakly donating) | Deactivating |
| Acetyl (-COCH₃) | C1 | - | -I (withdrawing) | -M (withdrawing) | Deactivating |
Table 2: Predicted Influence on Chemical Transformations
| Reaction Type | Governing Factors | Predicted Reactivity Compared to Acetophenone | Rationale |
| Nucleophilic Addition | Steric hindrance from ortho-OCH₃; Inductive withdrawal from Cl and OCH₃ | Likely Decreased | The significant steric hindrance from the ortho-methoxy group is expected to outweigh the electronic activation of the carbonyl carbon. |
| Electrophilic Aromatic Substitution | Ring deactivation by Cl and -COCH₃; Ring activation by OCH₃; Directing effects of all substituents | Significantly Decreased | The cumulative electron-withdrawing and deactivating effects of the two chlorine atoms and the acetyl group are likely to dominate over the activating effect of the single methoxy group. |
Future Research Directions and Emerging Trends for 1 3,5 Dichloro 2 Methoxyphenyl Ethanone
Exploration of Novel Reaction Pathways and Catalytic Applications
Future research into 1-(3,5-dichloro-2-methoxyphenyl)ethanone is likely to focus on uncovering new synthetic routes and catalytic activities. The reactivity of the acetyl group and the aromatic ring offers fertile ground for investigation.
C-H Functionalization: A significant area of exploration will be the direct functionalization of the C-H bonds on the aromatic ring and the methyl group of the acetyl moiety. researchgate.net Ruthenium-catalyzed ortho-arylation, for instance, has been demonstrated for various aryl-alkyl ketones and could potentially be adapted. researchgate.net This would allow for the introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to novel derivatives.
Asymmetric Transformations: The carbonyl group is a prime target for asymmetric reduction to produce chiral alcohols, which are valuable intermediates in pharmaceuticals. chemeducator.org Future work could involve screening libraries of ligands with transition metals like ruthenium, rhodium, and iridium to catalyze the asymmetric hydrogen-transfer reduction of the ketone. nih.gov
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. mdpi.com Investigating the photocatalytic transformations of this compound, such as α-C–H selenenylation, thiocyanation, or perfluoroalkylation of the enaminone derivatives, could lead to the synthesis of novel compounds with unique properties. mdpi.com
Catalyst Development: The compound itself, or its derivatives, could be explored as ligands for catalytic systems. The electronic properties conferred by the dichloro and methoxy (B1213986) substituents might modulate the activity and selectivity of metal centers in various catalytic cycles.
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding experimental design, saving both time and resources.
DFT Studies: Density Functional Theory (DFT) can be employed to investigate the electronic properties of this compound and its derivatives. samipubco.comnih.gov Such studies can predict spectroscopic properties, frontier molecular orbital energies (HOMO-LUMO gaps), ionization potentials, and electron affinities. samipubco.comechemcom.com This information is crucial for understanding the compound's reactivity and designing new reactions. For instance, computational models can predict the preferred sites for electrophilic or nucleophilic attack.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed reaction pathways. This allows for the determination of transition state geometries and activation energies, providing insights into reaction feasibility and selectivity. chemeducator.orgacs.org For example, modeling the interaction with a chiral catalyst can help predict the stereochemical outcome of an asymmetric reduction. chemeducator.org
Predicting Intermolecular Interactions: The halogen and methoxy substituents on the aromatic ring are expected to influence intermolecular interactions, such as hydrogen bonding and stacking. nih.govnih.gov Computational studies can model these interactions to predict how the molecule might behave in condensed phases or within a host-guest complex, which is pertinent to its potential applications in supramolecular chemistry. nih.govnih.govresearchgate.net
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, spectroscopic properties. samipubco.comnih.gov |
| Transition State Theory | Investigation of reaction mechanisms and kinetics. | Activation energies, reaction pathways, product selectivity. chemeducator.orgacs.org |
| Molecular Dynamics (MD) | Simulation of behavior in solution or solid state. | Conformational preferences, intermolecular interactions, solvation effects. |
Integration with High-Throughput Experimentation and Automated Synthesis
The synergy between high-throughput experimentation (HTE) and automated synthesis platforms is set to accelerate the discovery of new reactions and optimized conditions for the synthesis of derivatives of this compound.
Reaction Optimization: HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and bases. nih.govbenthamscience.com This approach is particularly well-suited for optimizing challenging cross-coupling reactions or asymmetric transformations involving this substituted acetophenone (B1666503). sigmaaldrich.com
Library Synthesis: Automated synthesis platforms can be programmed to generate libraries of derivatives based on a common scaffold. mdpi.com Starting with this compound, a diverse range of compounds could be synthesized by systematically varying reagents in reactions targeting the ketone or the aromatic ring.
Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions. ewadirect.com This data-driven approach can guide the design of future experiments and accelerate the discovery of novel transformations.
Development of Derivatization Strategies for Specific Chemical Functionalities
The functional groups present in this compound serve as handles for a wide array of derivatization strategies aimed at creating molecules with tailored properties.
α-Functionalization: The α-carbon of the acetyl group is amenable to various functionalization reactions. nih.govresearchgate.net Strategies such as direct α-amination, α-hydroxylation, and α-alkoxylation can introduce new functional groups, leading to a diverse range of derivatives. nih.gov For example, α-halogenation could be a stepping stone to further nucleophilic substitutions. mdpi.comnih.gov
Condensation Reactions: The acetyl group can participate in condensation reactions, such as the Adol or Claisen condensations, to extend the carbon chain and introduce new functionalities. nih.gov Reaction with various aryl aldehydes could lead to the formation of chalcone-like structures. researchgate.net
Heterocycle Synthesis: Acetophenones are valuable precursors in the synthesis of heterocyclic compounds. researchgate.net The ketone functionality can be used to construct a variety of five- and six-membered rings, which are common motifs in biologically active molecules. mdpi.com
Baeyer-Villiger Oxidation: The phenylketone moiety can be transformed into a phenylester through Baeyer-Villiger oxidation, providing access to a different class of compounds. nih.gov
| Derivatization Target | Reaction Type | Potential Functional Groups Introduced |
| α-Carbon | Halogenation, Amination, Hydroxylation | -X, -NHR, -OH, -OR nih.govresearchgate.netmdpi.com |
| Carbonyl Group | Reduction, Condensation Reactions | -OH, extended carbon chains chemeducator.orgnih.govresearchgate.net |
| Aromatic Ring | C-H Activation, Electrophilic Substitution | Aryl groups, other substituents researchgate.net |
| Entire Acetyl Group | Baeyer-Villiger Oxidation | Ester functionality nih.gov |
Exploration of Compound Interactions in Supramolecular Chemistry
The presence of two chlorine atoms and a methoxy group on the aromatic ring makes this compound an interesting candidate for studies in supramolecular chemistry, particularly in the context of non-covalent interactions.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules. birmingham.ac.ukresearchgate.net The strength and directionality of these interactions could be harnessed to control the self-assembly of molecules in the solid state, leading to the formation of co-crystals with specific architectures and properties. researchgate.netacs.org
Host-Guest Chemistry: The aromatic ring and its substituents could allow the molecule to act as a guest, fitting into the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. wikipedia.orglibretexts.orgrsc.orgrsc.org The selectivity of this binding would be influenced by size, shape, and electronic complementarity between the host and guest. libretexts.org
π-π Stacking: The electron-deficient nature of the dichlorinated aromatic ring may promote π-π stacking interactions with electron-rich aromatic systems. libretexts.org The interplay between halogen bonding, hydrogen bonding (to the carbonyl oxygen), and π-π stacking will be a fascinating area of study to understand and design complex supramolecular assemblies. nih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
